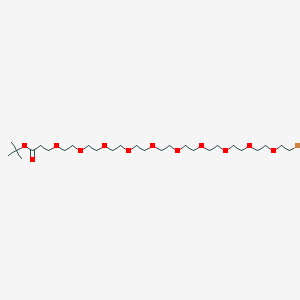
Bromo-PEG10-t-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bromo-PEG10-t-butyl ester: is a polyethylene glycol (PEG) linker that contains a bromide group and a t-butyl protected carboxyl group. This compound is known for its hydrophilic PEG spacer, which increases solubility in aqueous media. The bromide group is a very good leaving group for nucleophilic substitution reactions, while the t-butyl protected carboxyl group can be deprotected under acidic conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bromo-PEG10-t-butyl ester is synthesized through a series of chemical reactions involving polyethylene glycol (PEG) and bromide-containing reagents. The synthetic route typically involves the following steps:
PEGylation: The initial step involves the PEGylation of a suitable precursor molecule to introduce the PEG chain.
Bromination: The PEGylated intermediate is then reacted with a brominating agent to introduce the bromide group.
Protection: The carboxyl group is protected using t-butyl protecting groups to form the final compound
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk PEGylation: Large quantities of the precursor are PEGylated using industrial reactors.
Bromination: The PEGylated intermediate is brominated using industrial-grade brominating agents.
Purification: The final product is purified using techniques such as chromatography to achieve high purity levels
Chemical Reactions Analysis
Types of Reactions: Bromo-PEG10-t-butyl ester undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromide group acts as a leaving group in nucleophilic substitution reactions.
Deprotection: The t-butyl protected carboxyl group can be deprotected under acidic conditions to form a free carboxyl group
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles such as amines, thiols, and alcohols are used in the presence of a base.
Deprotection: Acidic conditions, such as treatment with trifluoroacetic acid (TFA), are used to remove the t-butyl protecting group
Major Products:
Substitution Products: The major products formed are the substituted PEG derivatives.
Deprotected Products: The deprotected carboxyl group forms free acids, which can be further used for bioconjugation
Scientific Research Applications
Bromo-PEG10-t-butyl ester has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in the modification of biomolecules for improved solubility and stability.
Medicine: Utilized in drug delivery systems to enhance the pharmacokinetics of therapeutic agents.
Industry: Applied in the production of advanced materials and coatings .
Mechanism of Action
The mechanism of action of Bromo-PEG10-t-butyl ester involves its role as a linker molecule. The bromide group facilitates nucleophilic substitution reactions, allowing the compound to form covalent bonds with various nucleophiles. The t-butyl protected carboxyl group can be deprotected to form a free carboxyl group, which can then participate in further chemical reactions. The PEG spacer increases the solubility and stability of the resulting conjugates .
Comparison with Similar Compounds
- Bromo-PEG4-t-butyl ester
- Bromo-PEG8-t-butyl ester
- Bromo-PEG12-t-butyl ester
Comparison: Bromo-PEG10-t-butyl ester is unique due to its specific PEG chain length (10 units), which provides an optimal balance between solubility and reactivity. Compared to shorter PEG linkers like Bromo-PEG4-t-butyl ester, it offers better solubility and flexibility. On the other hand, longer PEG linkers like Bromo-PEG12-t-butyl ester may provide higher solubility but could be less reactive due to steric hindrance .
Properties
Molecular Formula |
C27H53BrO12 |
|---|---|
Molecular Weight |
649.6 g/mol |
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C27H53BrO12/c1-27(2,3)40-26(29)4-6-30-8-10-32-12-14-34-16-18-36-20-22-38-24-25-39-23-21-37-19-17-35-15-13-33-11-9-31-7-5-28/h4-25H2,1-3H3 |
InChI Key |
VYTAGUBSTUPHNN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![oxovanadium(2+);8,21,34,47-tetratert-butyl-2,15,28,41,53,55-hexaza-54,56-diazanidatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1,3,5,7,9,11,13,15,17(26),18,20,22,24,27(55),28,30(39),31,33,35,37,40,42(53),43(52),44,46,48,50-heptacosaene](/img/structure/B15144652.png)

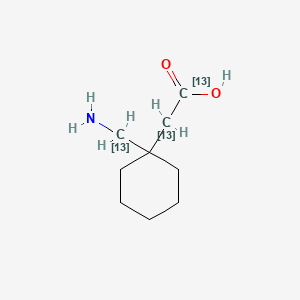


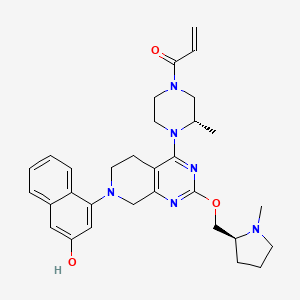

![(4aS,10bS)-3,3-dideuterio-4-(1,1-dideuteriopropyl)-2,4a,5,10b-tetrahydrochromeno[4,3-b][1,4]oxazin-9-ol](/img/structure/B15144685.png)
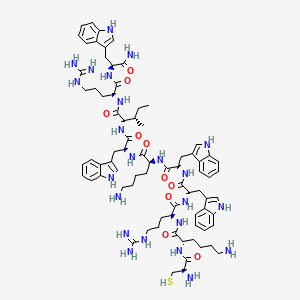
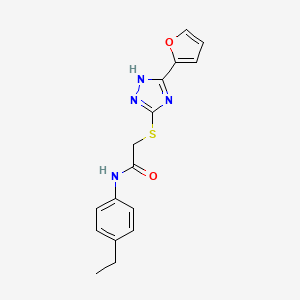
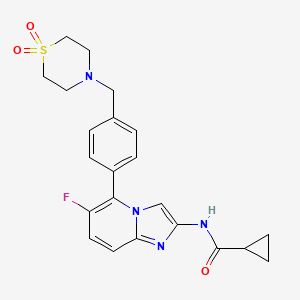
![disodium;6-hydroxy-5-[(2-methoxy-5-methyl-4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate](/img/structure/B15144722.png)
